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Compound of Interest

Compound Name: 5-(4-Aminophenyl)thiazol-2-amine

Cat. No.: B7899316

5-(4-Aminophenyl)thiazol-2-amine, registered under CAS number 90349-87-4, is a
heterocyclic compound that merges two critical pharmacophores: a 2-aminothiazole ring and a
4-aminophenyl (aniline) moiety. This unique structural combination positions it as a valuable
building block and a molecule of significant interest in medicinal chemistry and materials
science. The 2-aminothiazole core is widely recognized as a "privileged structure,” a framework
that is capable of binding to a variety of biological targets, leading to a broad spectrum of
pharmacological activities.[1] Its derivatives have been extensively explored for their potential
as anticancer, antimicrobial, and kinase-inhibiting agents.[2][3][4]

This guide provides a comprehensive technical overview of 5-(4-Aminophenyl)thiazol-2-
amine, synthesizing its chemical properties, a validated synthesis protocol, analytical
characterization methods, and a discussion of its toxicological profile and research
applications. The insights herein are designed to equip researchers with the foundational
knowledge required for its effective use in discovery and development workflows.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to
its application, dictating everything from solvent selection in a reaction to its formulation in a
biological assay.
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Property Value Source

CAS Number 90349-87-4 N/A

Molecular Formula CoHoN3S Derived

Molecular Weight 191.25 g/mol Derived
Expected to be a solid (e.g.,

Appearance General Knowledge
powder or crystals)

Purity Typically >95% (Commercial) N/A
Keep in a dark place, sealed in

Storage [5]
dry, room temperature
NC1=NC=C(S1)C2=CC=C(N)

SMILES N/A
Cc=C2
InChI=1S/C9H9N3S/c10-7-1-

InChl Key 3-8(4-2-7)9-5-13-6-12-9/h1- N/A

6H,10H2,(H,11,12)

Synthesis Pathway: A Mechanistic Approach

The synthesis of 5-aryl-2-aminothiazoles is most reliably achieved via the Hantzsch thiazole

synthesis. This classic method involves the cyclocondensation of an a-haloketone with a

thiourea. This specific pathway is chosen for its high efficiency and the ready availability of

starting materials.

Plausible Synthetic Protocol

The synthesis of 5-(4-Aminophenyl)thiazol-2-amine can be envisioned through a two-step

process starting from 4-aminoacetophenone.

o Step 1: a-Bromination of 4-Aminoacetophenone. The initial step is the selective bromination

at the a-carbon of the ketone. The amino group is typically protected first (e.g., as an

acetamide) to prevent side reactions and deactivation of the aromatic ring. Following

bromination, the protecting group is removed.
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e Step 2: Hantzsch Cyclization. The resulting 2-bromo-1-(4-aminophenyl)ethan-1-one is then
reacted with thiourea. The sulfur of the thiourea acts as a nucleophile, attacking the a-carbon
and displacing the bromide. Subsequent intramolecular cyclization and dehydration yield the
final 2-aminothiazole ring structure.

Experimental Workflow: Synthesis of 5-(4-
Aminophenyl)thiazol-2-amine

Materials:

2-Bromo-1-(4-aminophenyl)ethan-1-one

Thiourea

Ethanol (or a similar polar protic solvent)

Sodium bicarbonate (for workup)

Ethyl acetate and water (for extraction)
Procedure:

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1
equivalent of 2-bromo-1-(4-aminophenyl)ethan-1-one in ethanol.

» Addition of Thiourea: Add 1.1 equivalents of thiourea to the solution. The slight excess
ensures the complete consumption of the limiting a-bromoketone.

o Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin
Layer Chromatography (TLC), observing the disappearance of the starting ketone spot.
Typical reaction times range from 2 to 6 hours.

o Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated
aqueous solution of sodium bicarbonate. This step quenches the hydrobromide salt formed
during the reaction.
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o Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic layers contain

the desired product.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by recrystallization

from ethanol or by column chromatography on silica gel.
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Caption: Hantzsch thiazole synthesis workflow.
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Analytical Characterization: A Spectroscopic Profile

Accurate structural confirmation is paramount. The following section outlines the expected
spectroscopic data for 5-(4-Aminophenyl)thiazol-2-amine, which serves as a benchmark for
researchers synthesizing or analyzing this compound.

licted :

Technique Expected Observations

0 7.2-7.5 ppm (d, 2H): Protons on the phenyl
ring ortho to the thiazole. & 6.6-6.8 ppm (d, 2H):
Protons on the phenyl ring ortho to the amino
group. & ~7.0 ppm (s, 1H): Proton on the
thiazole ring (C4-H).  ~5.5 ppm (s, 2H):

Protons of the aniline amino group (-NHz). &

1H NMR

~7.1 ppm (s, 2H): Protons of the thiazole amino

group (-NH2).

0 ~168 ppm: C2 (carbon bearing the amino
group on thiazole). d ~148 ppm: C5 (carbon of
thiazole attached to the phenyl ring). & ~145
ppm: Phenyl carbon attached to the amino

13C NMR group. & ~128 ppm: Phenyl carbons ortho to the
thiazole. & ~122 ppm: Phenyl carbon attached
to the thiazole ring. d ~115 ppm: Phenyl
carbons ortho to the amino group. & ~105 ppm:

C4 (carbon with proton on the thiazole ring).

3450-3300: Two distinct bands for asymmetric
and symmetric N-H stretching of the primary
amines.[6] ~3100: Aromatic C-H stretching.
1620-1580: N-H bending (scissoring) vibration.
[6] ~1520: C=N stretching within the thiazole
ring. ~1330: Aromatic C-N stretching.[6]

FT-IR (cm™1)

Mass Spec (ESI+) Predicted [M+H]*: m/z 192.05

Note: NMR shifts are predictions and can vary based on solvent and concentration.
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Standard Analytical Workflow: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for confirming the
identity and purity of the synthesized compound.
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Caption: Standard LC-MS analytical workflow.
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Applications and Research Landscape

The 2-aminothiazole scaffold is a cornerstone in modern drug discovery.[7] Derivatives of 5-(4-
Aminophenyl)thiazol-2-amine are investigated for a range of therapeutic applications,
leveraging the molecule's ability to form key hydrogen bonds and participate in various
intermolecular interactions.

» Kinase Inhibition: The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, a close structural
relative, has yielded potent inhibitors of Aurora kinases, which are crucial regulators of cell
division and are often dysregulated in cancer.[3][4] The aminophenyl group can serve as a
key anchor point within the ATP-binding pocket of kinases.

o Anticancer Activity: Beyond kinase inhibition, various 2-aminothiazole derivatives have
demonstrated broad cytotoxic effects against numerous cancer cell lines.[2][8] The
aminophenyl moiety provides a versatile handle for further chemical modification to enhance
potency and selectivity.

o Antimicrobial Agents: The thiazole ring is a component of several approved antimicrobial
drugs. Research has shown that compounds incorporating the 5-phenyl-1,3,4-thiadiazole-2-
amine scaffold (a related bioisostere) exhibit significant antibacterial and antifungal activities.

[°]

While the 2-aminothiazole group is a privileged structure, it has also been flagged as a
potential toxicophore, susceptible to metabolic activation that could lead to reactive
metabolites.[1] Therefore, any drug development program utilizing this scaffold must include
rigorous metabolic and toxicological profiling to ensure a favorable safety profile.[1]

Safety and Handling

Based on safety data for structurally similar compounds, 5-(4-Aminophenyl)thiazol-2-amine
should be handled with appropriate care.

GHS Hazard Information
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Hazard Class

Statement

Precautionary Codes

Acute Toxicity, Oral

H302: Harmful if swallowed

P264, P270, P301+P312,
P330, P501

Skin Irritation

H315: Causes skin irritation

P264, P280, P302+P352,
P332+P313, P362

Eye Irritation

H319: Causes serious eye

irritation

P264, P280,
P305+P351+P338,
P337+P313

STOT-SE

H335: May cause respiratory
irritation

P261, P271, P304+P340,
P312, P403+P233

(Data extrapolated from similar compounds like 5-(4-Bromophenyl)thiazol-2-amine)[5]

Handling and Storage Recommendations

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[10]

o Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-

shields, and a lab coat.[10]

o Storage: Store in a tightly closed container in a cool, dry, and dark place to prevent

degradation.[5]

» Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[11]

References

e Rasayan J. Chem., SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-
(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES, [Link]

e ResearchGate, SYNTHESIS OF 5-(4-AMINOPHENYL)-2-(ARYLAMINO)- 1,3,4-
THIADIAZOLES AND THEIR SCHIFF BASE DERIVATIVES AS ANTIMYCOBACTERIAL

AGENTS, [Link]

© 2026 BenchChem. All rights reserved. 10/13

Tech Support


https://www.bldpharm.com/products/73040-60-5.html
https://www.chemscene.com/quality-control.html?q=MSDS/MSDS%23USA%23CS%23CS-0000301.pdf
https://www.chemscene.com/quality-control.html?q=MSDS/MSDS%23USA%23CS%23CS-0000301.pdf
https://www.bldpharm.com/products/73040-60-5.html
https://www.fishersci.com/store/msds?partNumber=AAH63963MD&productDescription=TRIS%284-AMINOPHENL%29AMINE+250MG&vendorId=VN00024248&countryCode=US&language=en
https://rasayanjournal.co.in/admin/php/upload/10_pdf.pdf
https://www.researchgate.net/publication/339414597_SYNTHESIS_OF_5-4-AMINOPHENYL-2-ARYLAMINO-134-THIADIAZOLES_AND_THEIR_SCHIFF_BASE_DERIVATIVES_AS_ANTIMYCOBACTERIAL_AGENTS
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7899316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

PubChem, 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine, [Link]

University of South Carolina, Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase
Inhibitors, [Link]

MDPI, An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four
Biological Activities, [Link]

National Center for Biotechnology Information, An Overview on Synthetic 2-Aminothiazole-
Based Compounds Associated with Four Biological Activities, [Link]

University of Dundee, Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase
inhibitors, [Link]

ResearchGate, Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles,
[Link]

National Center for Biotechnology Information, Thiazole: A Versatile Standalone Moiety
Contributing to the Development of Various Drugs and Biologically Active Agents, [Link]

PubMed, Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors,
[Link]

PubMed, 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?, [Link]

ACS Publications, Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active
CDKO Inhibitors, [Link]

NIST, 2-Amino-4-(4-nitrophenyl)thiazole, [Link]

PubChem, 5-methyl-4H,5H,6H,7H-[9][12]thiazolo[5,4-c]pyridin-2-amine, [Link]
Chemistry LibreTexts, 24.10: Spectroscopy of Amines, [Link]

AnalyzeTest, Different type of amines in FT-IR spectroscopy, [Link]

Johns Manville, JM SP Liquid Flashing Resin — Part B, [Link]

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/13666574
https://www.jmedchem.com/article/903/pdf
https://www.mdpi.com/1420-3049/26/5/1449
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7956627/
https://discovery.dundee.ac.uk/en/publications/discovery-of-n-phenyl-4-thiazol-5-ylpyrimidin-2-amine-aurora-ki
https://www.researchgate.net/publication/380789178_Synthesis_of_6-Amino-4-aryl-5-4-arylthiazol-2-yl-2-ethoxynicotinonitriles
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955294/
https://pubmed.ncbi.nlm.nih.gov/20462224/
https://pubmed.ncbi.nlm.nih.gov/32861748/
https://pubs.acs.org/doi/10.1021/jm301475f
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2104098&Type=IR-SPEC&Index=1
https://rasayanjournal.co.in/admin/php/upload/140_pdf.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/5-_4-Aminophenyl_-1_3_4-thiadiazol-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2733989
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines/24.10%3A_Spectroscopy_of_Amines
https://analyzetest.com/2021/01/16/different-type-of-amines-in-ft-ir-spectroscopy/
https://www.jm.com/content/dam/jm/global/en/sds/2021-sds/SP-Liquid-Flashing-Resin-Part-B_10023414_EN.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7899316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ NIST, Thiazole, 2-amino-5-methyl-, [Link]

* ResearchGate, IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand, [Link]

* OriGene Technologies, Safety Data Sheet, [Link]

* MDPI, 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, [Link]

« MDPI, Chemistry of 2-(2'-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical
Properties and Applications, [Link]

¢ onsemi, Material Composition Declaration, [Link]

e PubChem, 5-Amino-1,2,4-thiadiazole, [Link]

e PubChem, 2-Amino-4-phenylthiazole, [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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